
Sucrose Octasulfate-d6 Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose Octasulfate-d6 Potassium Salt is a deuterated form of sucrose octasulfate, a compound known for its protective properties in the gastrointestinal tract. It is a potassium salt derivative of sucrose octasulfate, which is often used in research and pharmaceutical applications due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose Octasulfate-d6 Potassium Salt typically involves the sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure complete sulfation of the hydroxyl groups on the sucrose molecule. The deuterated form is achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose Octasulfate-d6 Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sugar derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the sucrose backbone .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sugar compounds, and substituted sucrose derivatives .
Aplicaciones Científicas De Investigación
Sucrose Octasulfate-d6 Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving cell signaling and molecular interactions.
Medicine: It has been investigated for its potential use in treating gastrointestinal disorders and as a protective agent against acid-induced damage.
Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of Sucrose Octasulfate-d6 Potassium Salt involves its ability to bind to proteins and other molecules, thereby inhibiting their activity. It can bind to exosite II of thrombin, inhibiting its catalytic activity. This binding prevents the hydrolysis of peptic enzymes and raises gastric pH, protecting the gastrointestinal epithelium from acid injury .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose Octasulfate: The non-deuterated form, used in similar applications.
Sucralfate: A related compound used as a gastrointestinal protectant.
Heparin: Another sulfated polysaccharide with anticoagulant properties
Uniqueness
Sucrose Octasulfate-d6 Potassium Salt is unique due to its deuterated nature, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics .
Propiedades
Fórmula molecular |
C12H14K8O35S8 |
|---|---|
Peso molecular |
1293.6 g/mol |
Nombre IUPAC |
octapotassium;[(2S,3S,4R,5R)-2,5-bis[dideuterio(sulfonatooxy)methyl]-2-[(3R,4S,5R,6R)-6-[dideuterio(sulfonatooxy)methyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxolan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;;/m1......../s1/i1D2,2D2,3D2;;;;;;;; |
Clave InChI |
XISWAUUBQBEDFB-KXODOMHXSA-F |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


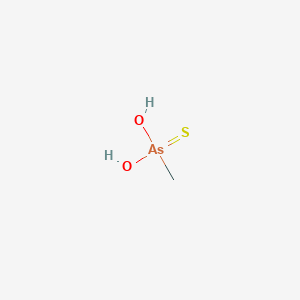
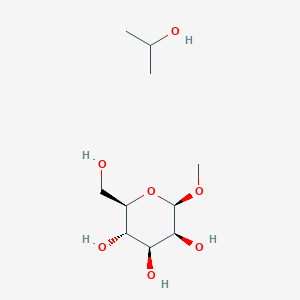
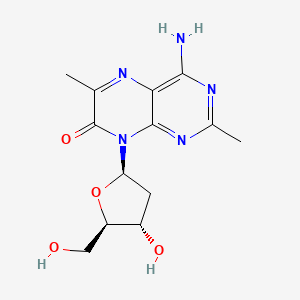
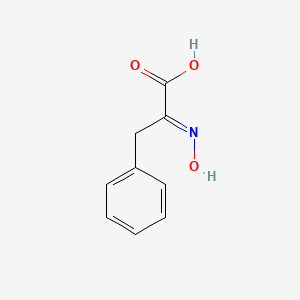
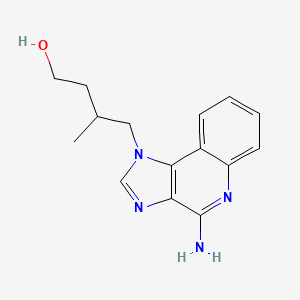
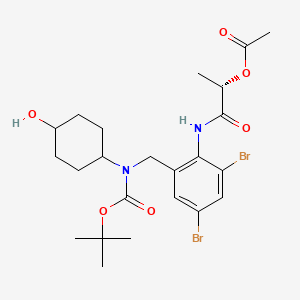
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
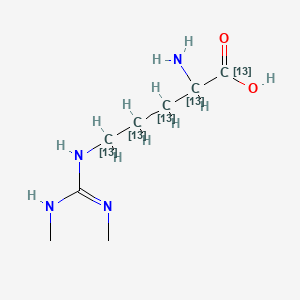
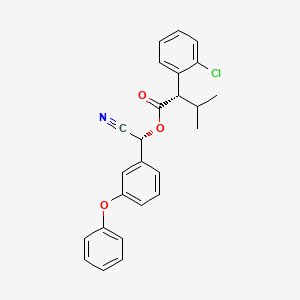
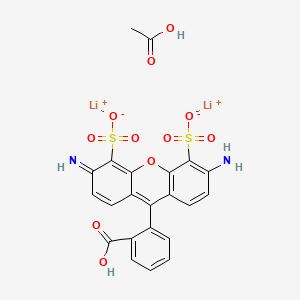
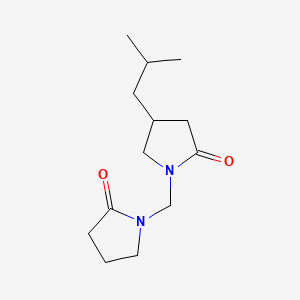
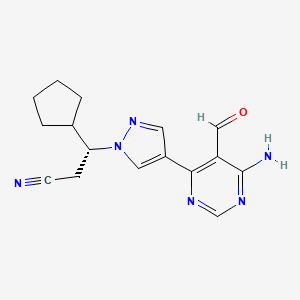

![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
